3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O2/c18-12-3-6-15(22-9-12)26-14-7-8-24(10-14)16(25)23-13-4-1-11(2-5-13)17(19,20)21/h1-6,9,14H,7-8,10H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHDZIQTFKVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-bromopyridin-2-ol with various reagents to form the desired pyrrolidine derivative. The synthesis typically employs methods such as nucleophilic substitution and coupling reactions to achieve the final product.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the bromopyridine moiety have been shown to inhibit tumor cell growth effectively. A study reported that compounds with IC50 values in the low micromolar range demonstrated potent cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 1.98 ± 1.22 |
| Similar Bromopyridine Derivative | Jurkat | <0.5 |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In studies involving animal models of epilepsy, derivatives showed anticonvulsant activity, suggesting that they may modulate neurotransmitter systems or exert protective effects against excitotoxicity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity:
- Bromo Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Trifluoromethyl Group : Known to increase metabolic stability and potentially enhance biological activity.
- Pyrrolidine Ring : Contributes to the overall conformational flexibility, which is crucial for receptor binding.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated the efficacy of the compound against various cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity levels.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to controls, supporting the potential therapeutic application of these derivatives in cancer treatment.
Q & A
Q. What are the common synthetic routes for 3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?
- Methodological Answer : The compound is typically synthesized via carboxamide coupling reactions. A triphosgene-mediated approach in anhydrous acetonitrile with triethylamine as a base is effective for forming the carboxamide bond. For example, a similar urea derivative was synthesized by reacting an aniline derivative with triphosgene, followed by addition of pyrrolidine . Purification via silica gel column chromatography (e.g., EtOAc-petroleum ether gradients) yields the product. Key steps include dropwise reagent addition under ice-cooling and overnight stirring at room temperature.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify proton environments and carbon frameworks.
- X-ray crystallography : Resolves bond angles, stereochemistry, and coplanarity of aromatic systems (e.g., fluorine substituents on aryl rings are often coplanar, while pyrrolidine rings may deviate ).
- Mass spectrometry : High-resolution MS confirms molecular weight.
Q. What are the critical physicochemical properties for handling this compound?
- Methodological Answer : Key properties include:
- Melting point : Analogous trifluoromethyl-containing carboxamides exhibit melting points between 120–295°C, depending on substituents .
- Solubility : Likely polar aprotic solvents (e.g., DMSO, acetonitrile) due to the trifluoromethyl and carboxamide groups.
- Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the carboxamide bond.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from impurities, assay conditions, or structural analogs. Strategies include:
- Orthogonal assays : Use multiple bioactivity assays (e.g., enzymatic inhibition, cell viability) to cross-validate results.
- Purity validation : HPLC with UV/Vis or MS detection ensures >95% purity .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., replacing Br with Cl or modifying the pyrrolidine ring) to identify critical functional groups .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases or GPCRs). The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.
- QSAR models : Corrogate substituent effects (e.g., bromine’s steric impact) with bioactivity .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?
- Methodological Answer : The CF group:
- Enhances lipophilicity : Increases membrane permeability (logP ~2–4) .
- Improves metabolic stability : Resists oxidative degradation due to strong C–F bonds.
- Modulates electronic effects : Withdraws electron density, affecting hydrogen bonding with targets .
These properties are validated via in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Catalytic systems : Use Pd-catalyzed coupling (e.g., Suzuki for pyridine-bromine substitution) to improve atom economy .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., triphosgene reactions).
- Crystallization control : Seed crystals or slow evaporation in ethyl acetate yields high-purity crystals for X-ray validation .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproduce conditions : Ensure identical solvent, heating rates, and instrumentation.
- Cross-laboratory validation : Collaborate to standardize protocols (e.g., DSC for melting points).
- Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated derivatives) affecting physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
